molecular formula C25H34N4O2 B1665886 AZ 10606120 Dihydrochloride CAS No. 607378-18-7

AZ 10606120 Dihydrochloride

Cat. No. B1665886
CAS RN: 607378-18-7
M. Wt: 422.6 g/mol
InChI Key: FQMZXMVHHKXGTM-UHFFFAOYSA-N
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Description

AZ 10606120 Dihydrochloride is a potent P2X7 receptor antagonist . The KD values are 1.4 and 19 nM at human and rat P2X7 receptors respectively . It binds in a positive cooperative manner to sites distinct from, but coupled to, the ATP binding site and acts as a negative allosteric modulator . It exhibits anti-depressant effects and reduces tumour growth .


Molecular Structure Analysis

The molecular weight of AZ 10606120 Dihydrochloride is 495.48 . The chemical name is N - [2- [ [2- [ (2-Hydroxyethyl)amino]ethyl]amino]-5-quinolinyl]-2-tricyclo [3.3.1.13,7]dec-1-ylacetamide dihydrochloride .


Chemical Reactions Analysis

AZ 10606120 Dihydrochloride is a useful tool for probing P2X7-mediated physiological and pathological processes both in cultures (0.1-10 µM) and in vivo (e.g. 5 mg/kg i.p., 300 nM i.m., or 3 µg i.c.v.; in mice) .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in water (2 mg/mL, clear when warmed) . It should be stored desiccated, protected from light under inert gas .

Scientific Research Applications

AZ 10606120 Dihydrochloride: A Comprehensive Analysis of Scientific Research Applications

Antagonist of P2X7 Receptor: AZ 10606120 Dihydrochloride is a potent and selective noncompetitive antagonist of the P2X7 receptor, with an IC50 value of approximately 10 nM. It shows minimal effect on other P2X receptor subtypes, indicating its specificity .

Antidepressant Effects: In animal model studies, AZ 10606120 has demonstrated potential antidepressant effects. This suggests its possible application in the development of new antidepressant therapies .

Tumor Growth Inhibition: The compound has been shown to reduce tumor growth in animal models. Intratumor injection of AZ 10606120 caused a significant inhibition of tumor growth in mice, indicating its potential use in cancer treatment .

Anti-angiogenic Activity: AZ 10606120 has anti-angiogenic activity, which means it can inhibit the formation of new blood vessels, a process that is crucial for tumor growth and metastasis .

Negative Allosteric Modulator: It acts as a negative allosteric modulator at sites distinct from but coupled to the ATP binding site on the P2X7 receptor. This modulation can influence various physiological and pathological processes .

Preclinical Development Stage: Currently, AZ 10606120 is still in the preclinical development stage, which means it has not yet entered clinical trials but shows promise for future therapeutic applications .

Alomone Labs Amerigo Scientific Sigma-Aldrich Tocris

properties

IUPAC Name

2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2.2ClH/c30-9-8-26-6-7-27-23-5-4-20-21(28-23)2-1-3-22(20)29-24(31)16-25-13-17-10-18(14-25)12-19(11-17)15-25;;/h1-5,17-19,26,30H,6-16H2,(H,27,28)(H,29,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFONFUUWORSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4C=CC(=N5)NCCNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AZ 10606120 Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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